molecular formula C26H23NO4 B12210646 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12210646
M. Wt: 413.5 g/mol
InChI Key: DWLGLXWPZCMPGO-UHFFFAOYSA-N
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Description

5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with a unique structure that combines phenolic, oxazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, including the formation of the oxazole ring and the attachment of the benzyl and phenolic groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Benzyl Group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with a phenolic compound.

    Introduction of the Ethenyl Group: This can be done through various methods, including Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, while the oxazole ring may participate in binding to nucleic acids or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    Bemotrizinol: Contains similar phenolic and methoxy groups but has a different overall structure.

Uniqueness

5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of phenolic, oxazole, and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C26H23NO4/c1-4-18-9-11-19(12-10-18)16-30-20-13-14-21(23(28)15-20)26-25(17(2)27-31-26)22-7-5-6-8-24(22)29-3/h4-15,28H,1,16H2,2-3H3

InChI Key

DWLGLXWPZCMPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O

Origin of Product

United States

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